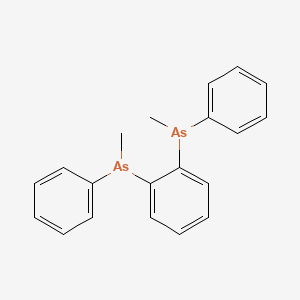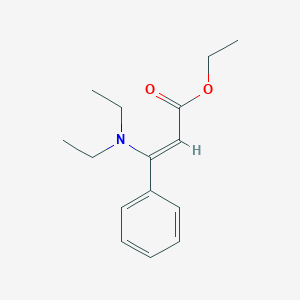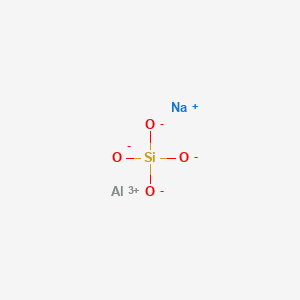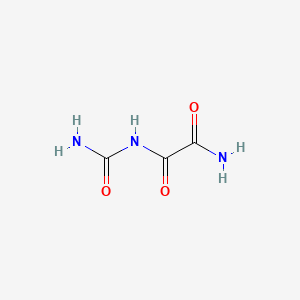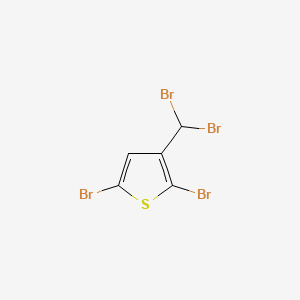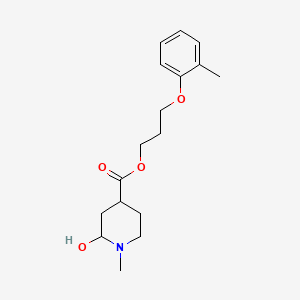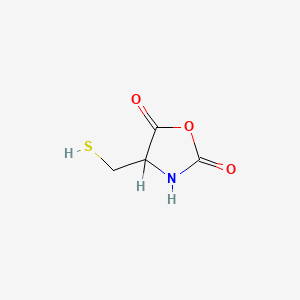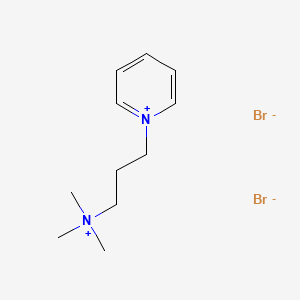
1-(3-(Trimethylammonio)propyl)pyridinium dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Trimethylammonio)propyl)pyridinium dibromide is a quaternary ammonium compound with a pyridinium core. It is known for its unique chemical properties and has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trimethylammonio)propyl)pyridinium dibromide typically involves the reaction of pyridine with 3-bromopropyltrimethylammonium bromide. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Trimethylammonio)propyl)pyridinium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridinium compounds .
Aplicaciones Científicas De Investigación
1-(3-(Trimethylammonio)propyl)pyridinium dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-(3-(Trimethylammonio)propyl)pyridinium dibromide involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to specific sites on enzymes or by altering the permeability of cell membranes. These interactions can lead to antimicrobial effects and other biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-(Trimethylammonio)propyl)-4-methylpyridinium dibromide
- 1,1’-Bis[3-(trimethylammonio)propyl]-4,4’-bipyridinium tetrachloride
- 4-(2-Indol-1-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide
Uniqueness
1-(3-(Trimethylammonio)propyl)pyridinium dibromide is unique due to its specific structural features and chemical properties.
Propiedades
Número CAS |
6054-36-0 |
|---|---|
Fórmula molecular |
C11H20Br2N2 |
Peso molecular |
340.10 g/mol |
Nombre IUPAC |
trimethyl(3-pyridin-1-ium-1-ylpropyl)azanium;dibromide |
InChI |
InChI=1S/C11H20N2.2BrH/c1-13(2,3)11-7-10-12-8-5-4-6-9-12;;/h4-6,8-9H,7,10-11H2,1-3H3;2*1H/q+2;;/p-2 |
Clave InChI |
RKIFMRPSYFQBJG-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(C)CCC[N+]1=CC=CC=C1.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


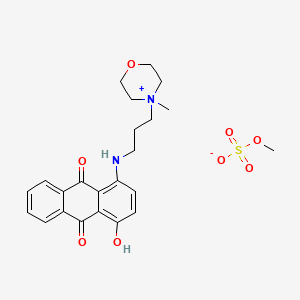
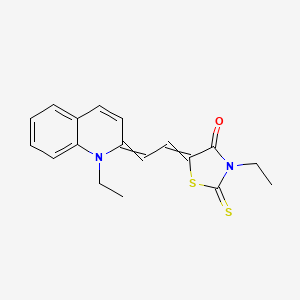
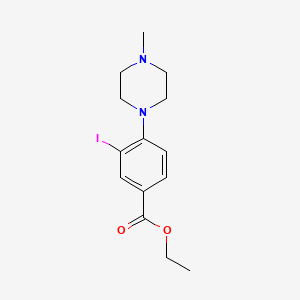
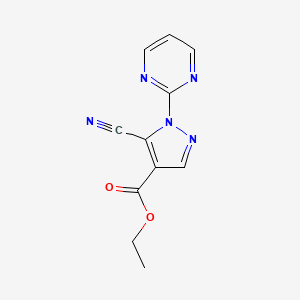
![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)
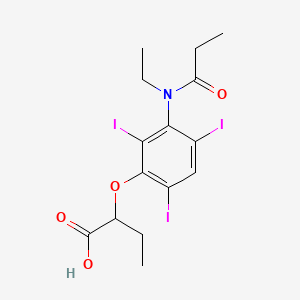
![2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13752257.png)
